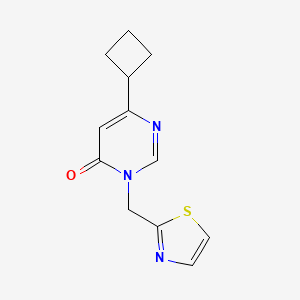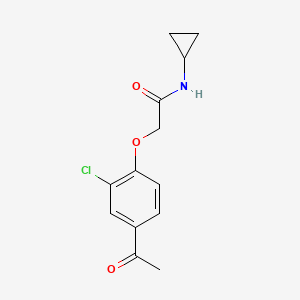![molecular formula C13H22N4O2 B7632172 tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate, also known as Dimebolin, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. Dimebolin was first synthesized in the 1970s as an antihistamine drug but has since been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate is not fully understood. However, it is thought to modulate multiple neurotransmitter systems, including acetylcholine, serotonin, and dopamine. tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been shown to have a variety of biochemical and physiological effects. In animal studies, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons. tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has also been shown to reduce the levels of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. Additionally, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been shown to improve mitochondrial function, which is important for energy production in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has several advantages for lab experiments. It is readily available and relatively inexpensive to synthesize. tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has also been extensively studied, and its effects on various biological systems are well documented. However, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in certain assays. Additionally, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been shown to have some off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate. One area of interest is investigating its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate and how it modulates neurotransmitter systems. Finally, there is a need for more clinical trials investigating the use of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate in treating Alzheimer's and Parkinson's disease.
Synthesemethoden
The synthesis of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate involves a multi-step process that starts with the reaction of tert-butylamine with 3,6-dimethylpyrazine-2-carboxylic acid to form the corresponding amide. This amide is then reacted with ethylene diamine to produce the final product, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been extensively studied for its potential use in treating neurodegenerative diseases. In preclinical studies, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been shown to have neuroprotective effects, improve cognitive function, and reduce the accumulation of toxic proteins in the brain. These findings have led to clinical trials investigating the use of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate in treating Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9-8-16-10(2)11(17-9)14-6-7-15-12(18)19-13(3,4)5/h8H,6-7H2,1-5H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDCEJCZWPXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)NCCNC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)

![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)

![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)
![Tert-butyl 3-(4,4,4-trifluorobutan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7632200.png)
![(2S,3S)-3-methyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]pentanoic acid](/img/structure/B7632202.png)